molecular formula C17H36O3 B1587478 1,1,1-Tributoxypentane CAS No. 62007-51-6

1,1,1-Tributoxypentane

Cat. No. B1587478
CAS RN: 62007-51-6
M. Wt: 288.5 g/mol
InChI Key: YUIXLOBIXABLRJ-UHFFFAOYSA-N
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Description

1,1,1-Tributoxypentane, also known as TBOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used as a solvent and is known for its unique properties such as high boiling point and low toxicity.

Scientific Research Applications

1,1,1-Tributoxypentane has been extensively studied for its potential applications in various fields such as organic synthesis, polymer chemistry, and biotechnology. In organic synthesis, 1,1,1-Tributoxypentane is used as a solvent for various reactions such as Grignard reactions, Suzuki coupling reactions, and Heck reactions. 1,1,1-Tributoxypentane has also been used as a solvent for the synthesis of various polymers such as polyurethanes, polyesters, and polycarbonates.
In biotechnology, 1,1,1-Tributoxypentane has been used as a cosolvent for the extraction of various biomolecules such as proteins, enzymes, and nucleic acids. 1,1,1-Tributoxypentane has also been used as a cryoprotectant for the preservation of various cells and tissues.

Mechanism Of Action

1,1,1-Tributoxypentane acts as a nonpolar solvent due to its long alkyl chains. It can dissolve nonpolar compounds such as hydrocarbons, fats, and oils. 1,1,1-Tributoxypentane can also dissolve polar compounds such as alcohols, ketones, and esters due to the presence of the ether group. The high boiling point of 1,1,1-Tributoxypentane makes it an ideal solvent for high-temperature reactions.

Biochemical And Physiological Effects

1,1,1-Tributoxypentane has low toxicity and is considered safe for use in various applications. However, prolonged exposure to 1,1,1-Tributoxypentane can cause irritation to the skin, eyes, and respiratory system. 1,1,1-Tributoxypentane has also been shown to have mild narcotic effects on the central nervous system.

Advantages And Limitations For Lab Experiments

The unique properties of 1,1,1-Tributoxypentane such as high boiling point, low toxicity, and nonpolarity make it an ideal solvent for various lab experiments. 1,1,1-Tributoxypentane can dissolve a wide range of compounds and can be used for high-temperature reactions. However, 1,1,1-Tributoxypentane is not suitable for the extraction of polar compounds and may not be compatible with certain materials such as rubber and plastics.

Future Directions

1,1,1-Tributoxypentane has a wide range of potential applications in various fields such as organic synthesis, polymer chemistry, and biotechnology. Future research can focus on the development of new 1,1,1-Tributoxypentane-based solvents that can dissolve a wider range of compounds and have improved properties such as lower toxicity and higher boiling points. 1,1,1-Tributoxypentane can also be used as a cryoprotectant for the preservation of various cells and tissues, and future research can focus on optimizing the cryoprotective properties of 1,1,1-Tributoxypentane.

properties

IUPAC Name

1,1,1-tributoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3/c1-5-9-13-17(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXLOBIXABLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211057
Record name 1,1,1-Tributoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Tributoxypentane

CAS RN

62007-51-6
Record name 1,1,1-Tributoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62007-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tributoxypentane
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Record name 1,1,1-Tributoxypentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-tributoxypentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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